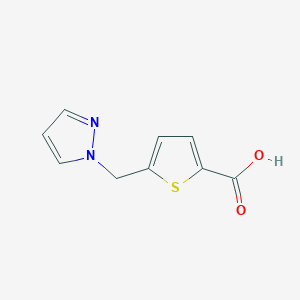

5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJNJZMFMCCRON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220920 |

Source

|

| Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-18-4 |

Source

|

| Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide on the Synthesis and Characterization of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The convergence of thiophene and pyrazole rings within a single molecular entity creates a scaffold of significant interest in the field of drug discovery. Thiophene-based structures are known for their diverse pharmacological activities, while the pyrazole nucleus is a cornerstone in many established therapeutic agents, exhibiting a wide range of biological effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, combines these two important heterocycles, offering a unique structural motif for the development of novel therapeutic agents. The carboxylic acid moiety provides a handle for further derivatization, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships.[3]

This guide provides a comprehensive overview of a proposed synthetic route to 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, detailed methodologies for its characterization, and a discussion of its potential applications in medicinal chemistry. The protocols described herein are based on established and reliable chemical transformations for analogous systems.

Proposed Synthetic Pathway

The synthesis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid can be logically approached in a three-step sequence starting from commercially available methyl thiophene-2-carboxylate. The overall strategy involves the introduction of a reactive "handle" at the 5-position of the thiophene ring, followed by the N-alkylation of pyrazole, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characterization of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

Abstract

5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid represents a novel chemical entity at the intersection of established pharmacophores—the thiophene carboxylic acid and the pyrazole ring. As with any new molecular entity (NME) in a drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which its entire development trajectory is built. These properties govern everything from its absorption and distribution in the body to its formulation, stability, and ultimate therapeutic efficacy. This guide provides a comprehensive, first-principles approach to the characterization of this compound. It is structured not as a static data sheet, but as a practical and methodological whitepaper for scientists. We will first establish a predicted physicochemical profile based on structural analogy and then detail the rigorous experimental protocols required for empirical validation. This document is designed to be a self-validating system, explaining the causality behind experimental choices and grounding every protocol in authoritative, field-proven standards.

Predicted Physicochemical Profile: An In Silico Starting Point

In the absence of established experimental data for 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, we can construct a robust predictive profile by dissecting its structure into its constituent functional groups: the thiophene-2-carboxylic acid core and the 1-methyl-pyrazole substituent.

-

Thiophene-2-carboxylic acid: This moiety is an aromatic carboxylic acid. The thiophene ring is an electron-rich heterocycle, while the carboxylic acid is a classic acidic group and hydrogen bond donor/acceptor.

-

Pyrazol-1-ylmethyl linker: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is generally a weak base. The methylene (-CH2-) linker provides flexibility and separates the two ring systems.

Based on this analysis, we can forecast the following properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 222.25 g/mol | Calculated from the chemical formula: C9H8N2O2S. |

| pKa | ~3.5 - 4.5 | The primary acidic center is the carboxylic acid. The pKa of thiophene-2-carboxylic acid is approximately 3.5. The pyrazole substituent is electronically neutral to weakly withdrawing and is separated by a methylene spacer, so its effect on the carboxyl pKa is predicted to be minimal. |

| LogP (cLogP) | ~1.5 - 2.5 | This is an estimate based on fragment contributions. The molecule has both lipophilic (thiophene, pyrazole rings) and hydrophilic (carboxylic acid) features. The exact value is highly dependent on the ionization state. |

| Aqueous Solubility | pH-dependent; low at pH < pKa, increasing at pH > pKa | As a carboxylic acid, its neutral form will have limited aqueous solubility, governed by its crystal lattice energy. Upon deprotonation to the carboxylate at higher pH, solubility is expected to increase significantly. |

| Melting Point | High (>150 °C) | The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding (dimerization), and the two aromatic rings contribute to efficient crystal packing, suggesting a high melting point. |

| Chemical Stability | Potential for oxidative degradation of the thiophene ring. | Thiophene rings can be susceptible to oxidation. The compound is expected to be stable in a solid-state under standard conditions but should be evaluated for stability in solution at various pH values and in the presence of light and oxidizing agents. |

Experimental Workflows for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties. These are not merely procedural lists; they are comprehensive workflows grounded in established laboratory practice.

Structural Integrity and Purity Assessment

Before any other characterization, the identity, structure, and purity of the compound must be unequivocally confirmed.

Protocol 1: HPLC-UV/MS for Purity and Identity Confirmation

-

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of a small molecule. Coupling it with a Mass Spectrometer (MS) provides simultaneous confirmation of the molecular weight.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

-

Expected Ions: In positive mode, look for [M+H]+ at m/z 223.03. In negative mode, look for [M-H]- at m/z 221.02.

-

-

Data Analysis & Trustworthiness:

-

The purity is calculated from the area percentage of the main peak in the UV chromatogram. For drug discovery progression, purity should typically be >95%.

-

The mass spectrum must show the expected molecular ion(s) to confirm identity. This cross-validation between retention time, UV spectrum, and mass provides a high degree of confidence.

-

Protocol 2: NMR Spectroscopy for Structural Elucidation

-

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise chemical structure of an organic molecule.

-

Procedure:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good starting choice for carboxylic acids as it will solubilize the compound and allow for the observation of the acidic proton.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

-

-

Expected ¹H NMR Signals (in DMSO-d6):

-

A singlet for the acidic proton of the carboxylic acid (>12 ppm).

-

Signals for the thiophene ring protons (typically 7-8 ppm).

-

Signals for the pyrazole ring protons (typically 6-8 ppm).

-

A singlet for the methylene (-CH2-) protons (typically ~5.5-6.0 ppm).

-

-

Expertise & Causality: The specific chemical shifts and coupling patterns of the protons on the thiophene and pyrazole rings will definitively confirm the substitution pattern. For instance, the coupling constants between the thiophene protons will verify the 2,5-disubstitution. 2D NMR experiments are crucial for unambiguously assigning which proton is connected to which carbon and which protons are coupled to each other, providing irrefutable structural proof.

Ionization Constant (pKa) Determination

The pKa dictates the charge state of the molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.

Protocol 3: Potentiometric Titration for pKa Measurement

-

Rationale: This method directly measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for a precise calculation of the pKa. It is considered a gold-standard method.

-

Instrumentation: An automated titrator with a calibrated pH electrode.

-

Procedure:

-

Accurately weigh the compound to prepare a solution of known concentration (e.g., 1-5 mM) in a mixed solvent system (e.g., water/methanol) to ensure solubility throughout the titration.

-

Initiate the titration. For an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

The instrument will record the pH after each addition of titrant.

-

The pKa is determined from the titration curve as the pH at which the compound is 50% ionized.

-

-

Self-Validation: The titration should be performed in both forward (acid-to-base) and reverse (base-to-acid) directions. The resulting pKa values should agree within acceptable error limits (e.g., ± 0.1 pH units), providing internal validation of the result.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP / LogD) Measurement

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its potential for off-target binding. We measure LogD, the distribution coefficient at a specific pH (usually 7.4), which is more physiologically relevant for ionizable compounds.

Protocol 4: Shake-Flask Method for LogD₇.₄ Determination

-

Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer) and is the standard for generating high-quality LogD data.

-

Procedure:

-

Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

-

Authoritative Grounding: This method, while low-throughput, is highly trusted because it is a direct, equilibrium-based measurement. It is essential to confirm that the compound is stable in the test system and that true equilibrium has been reached.

Caption: Experimental workflow for LogD determination by the shake-flask method.

Aqueous Solubility Determination

Poor solubility is a primary cause of failure in drug development. Therefore, accurate measurement is critical.

Protocol 5: Thermodynamic Solubility Assay

-

Rationale: This method measures the equilibrium solubility of the most stable crystalline form of the compound, providing the most accurate and relevant solubility value for formulation development.

-

Procedure:

-

Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved states.

-

After incubation, filter the samples (e.g., using a 0.45 µm PVDF filter) to remove all undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

-

-

Expertise & Causality: It is crucial to use a "slurry" method with an excess of solid to ensure the solution is truly saturated. The extended incubation time is necessary to overcome the kinetic barriers of dissolution and to allow for any potential solid-form conversions to the most stable polymorph. Analysis of the remaining solid by techniques like XRPD (X-ray Powder Diffraction) after the experiment confirms which solid form's solubility was measured.

Summary and Implications for Drug Development

The data generated from these protocols will provide a comprehensive physicochemical profile of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid.

| Property | Experimental Method | Implication in Drug Development |

| Purity & Identity | HPLC-MS, NMR | Go/No-Go: Establishes the fundamental quality of the test material. All subsequent data is meaningless without this. |

| pKa | Potentiometric Titration | ADME Prediction: Governs solubility and permeability in the pH gradient of the GI tract. Informs salt form selection. |

| LogD₇.₄ | Shake-Flask | Membrane Permeability: Key indicator of the ability to cross biological membranes. Values between 1-3 are often considered optimal. |

| Solubility | Thermodynamic Assay | Bioavailability & Formulation: Determines the maximum achievable concentration in solution, directly impacting oral absorption and the feasibility of developing an intravenous or oral formulation. |

This profile is not an endpoint. It is the beginning of a data-driven journey. For example, if the intrinsic solubility is found to be low, the pKa data will inform the selection of appropriate salt forms to enhance it. If the LogD is too high, medicinal chemists may be guided to introduce more polar functionality to mitigate risks of poor metabolism or off-target toxicity. This iterative process of measurement, interpretation, and optimization is the core of modern drug discovery.

References

-

Title: Potentiometric determination of pKa in drug discovery Source: BUCK, K., et al. (2006). A practical, high-throughput pKa screening methodology for drug discovery. Journal of Pharmacological and Toxicological Methods, 53(1), 39-47. URL: [Link]

-

Title: Shake-flask and other traditional partitioning methods Source: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. URL: [Link]

-

Title: Thermodynamic versus kinetic solubility: A case for the pharmaceutical scientist Source: Glomme, A., & Bergström, C. A. (2005). Thermodynamic versus kinetic solubility: a case for the pharmaceutical scientist. International Journal of Pharmaceutics, 292(1-2), 1-2. URL: [Link]

spectroscopic analysis (NMR, IR, Mass) of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the narrative moves beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will dissect the molecule's signature features using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document is structured to serve as a practical, field-proven guide, complete with detailed protocols, data interpretation, and authoritative references to ground the scientific discussion.

Introduction and Molecular Overview

The structural elucidation of novel chemical entities is the bedrock of modern drug development and chemical research. 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid (Molecular Formula: C₉H₈N₂O₂S, Molecular Weight: 224.24 g/mol ) is a molecule that incorporates several key pharmacophores: a thiophene-2-carboxylic acid scaffold, a pyrazole ring, and a flexible methylene linker. This combination of an acidic group, aromatic systems, and hydrogen bond acceptors/donors makes it a compelling candidate for biological screening.

Accurate and unambiguous characterization is therefore non-negotiable. A multi-technique spectroscopic approach is essential, where each method provides a unique and complementary piece of the structural puzzle.

-

Infrared (IR) Spectroscopy rapidly confirms the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS) provides an exact molecular weight and offers structural clues through fragmentation analysis.

This guide will detail the application of these techniques to provide a complete analytical portrait of the title compound.

Figure 1: Annotated structure of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1. Expertise & Rationale

IR spectroscopy is the ideal first-pass analysis for this molecule. Its power lies in the rapid and definitive identification of the carboxylic acid moiety, which possesses highly characteristic vibrational modes. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques depends on sample availability and desired throughput. ATR is favored for its speed and lack of sample preparation, making it a workhorse in modern labs.[1]

2.2. Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is acquired.[2]

-

Sample Application: Place a small amount (1-2 mg) of the solid 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal surface.[2]

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–600 cm⁻¹.[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

2.3. Predicted IR Spectrum and Interpretation

The IR spectrum provides a chemical fingerprint. For this molecule, the most telling absorptions are related to the carboxylic acid group, which often exists as a hydrogen-bonded dimer in the solid state.[4]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics & Rationale |

| O–H Stretch | Carboxylic Acid | 3300–2500 | Very broad and strong. The immense broadening is a classic signature of the strong intermolecular hydrogen bonding in carboxylic acid dimers.[5][6] |

| C–H Stretch (Aromatic) | Thiophene, Pyrazole | 3150–3050 | Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹. |

| C–H Stretch (Aliphatic) | Methylene (-CH₂-) | 2960–2850 | Sharp, weaker peaks appearing just below 3000 cm⁻¹. |

| C=O Stretch | Carboxylic Acid | 1710–1680 | Strong and sharp. Conjugation with the thiophene ring lowers the frequency from that of a saturated carboxylic acid (~1725 cm⁻¹).[7][8] |

| C=C / C=N Stretches | Aromatic Rings | 1600–1450 | Multiple bands of variable intensity, characteristic of the heterocyclic ring systems. |

| C–O Stretch / O-H Bend | Carboxylic Acid | 1320–1210 / 1440-1395 | Medium to strong bands, coupled vibrations that further confirm the -COOH group.[4][5] |

The presence of the extremely broad O-H stretch combined with the strong C=O stretch below 1710 cm⁻¹ is a nearly definitive indicator of a conjugated carboxylic acid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

3.1. Expertise & Rationale

NMR spectroscopy provides the definitive atomic-level map of the molecule. The choice of solvent is a critical experimental decision. While CDCl₃ is common, its ability to dissolve a potentially polar carboxylic acid can be limited. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice for several reasons: it readily dissolves the compound and, crucially, its hydrogen-bonding nature slows the exchange rate of the acidic proton, allowing the -COOH proton to be observed as a distinct, broad resonance.[9] Performing a D₂O exchange experiment—where the -COOH proton signal disappears—serves as an ultimate confirmation.[10][11]

3.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field instrument. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

(Optional) D₂O Exchange: After initial acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the identity of the acidic proton.[10]

3.3. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Assignment (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |

| -COOH | ~13.0 | Broad Singlet | 1H | Highly deshielded due to its acidic nature and hydrogen bonding with the DMSO solvent. Disappears upon D₂O exchange.[6][10] |

| H3' (Pyrazole) | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded proton on the pyrazole ring. Coupled to H4'. |

| H3/H4 (Thiophene) | ~7.2 - 7.8 | 2 x Doublet (d) | 2H | The two thiophene protons will appear as distinct doublets due to coupling with each other (³JHH ≈ 3-5 Hz). Their exact shifts depend on the electronic effects of the substituents.[12][13] |

| H5' (Pyrazole) | ~7.5 - 7.7 | Doublet (d) | 1H | Deshielded proton on the pyrazole ring. Coupled to H4'. |

| H4' (Pyrazole) | ~6.4 - 6.6 | Triplet (t) or dd | 1H | Proton on the pyrazole ring coupled to both H3' and H5' (³JHH ≈ 2-3 Hz).[14] |

| C6-H₂ (Methylene) | ~5.6 - 5.8 | Singlet (s) | 2H | Deshielded singlet. The chemical shift is significantly downfield due to being attached to the electron-withdrawing pyrazole nitrogen (N1') and the thiophene ring. |

3.4. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Assignment (Fig. 1) | Predicted δ (ppm) | Rationale |

| C7 (C=O) | ~163 | Carbonyl carbon of the carboxylic acid, typically found in the 160-180 ppm range.[10] |

| C2, C5 (Thiophene) | ~140-150 | Quaternary carbons of the thiophene ring attached to the substituents. Highly deshielded. |

| C3', C5' (Pyrazole) | ~130-140 | Deshielded CH carbons of the pyrazole ring.[15][16] |

| C3, C4 (Thiophene) | ~125-135 | CH carbons of the thiophene ring. |

| C4' (Pyrazole) | ~106 | The central CH carbon of the pyrazole ring, typically appearing more upfield than C3' and C5'.[15] |

| C6 (-CH₂-) | ~55 | Methylene bridge carbon. Its chemical shift reflects its attachment to a nitrogen and an aromatic ring. |

Mass Spectrometry: Molecular Weight and Fragmentation

4.1. Expertise & Rationale

Mass spectrometry provides the ultimate confirmation of molecular weight. The choice of ionization technique is paramount. For a molecule like this, which is non-volatile and contains both acidic and basic functional groups, Electrospray Ionization (ESI) is the method of choice.[17] ESI is a "soft" ionization technique that imparts minimal energy to the molecule, ensuring the molecular ion is observed with little to no fragmentation in a standard MS scan.[18] Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended for a self-validating result. The carboxylic acid makes it highly amenable to deprotonation in negative mode, while the basic nitrogens of the pyrazole ring facilitate protonation in positive mode.

4.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[18] A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for determining the exact mass and confirming the elemental composition.

-

Data Acquisition (Tandem MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural confirmation.

4.3. Predicted Mass Spectrum and Fragmentation

The high-resolution mass measurement is a critical test of the compound's identity.

| Ion | Formula | Calculated Exact Mass (m/z) | Mode |

| [M-H]⁻ | C₉H₇N₂O₂S⁻ | 223.0228 | Negative |

| [M+H]⁺ | C₉H₉N₂O₂S⁺ | 225.0385 | Positive |

Tandem MS (MS/MS) Fragmentation Analysis:

The fragmentation pattern provides a confirmatory structural fingerprint. The most logical fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the charged parent ion.

Figure 2: Predicted major fragmentation pathway in negative ion ESI-MS/MS.

-

Negative Mode ([M-H]⁻ at m/z 223.02): The most facile fragmentation is the loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylate anion, a highly favorable process that results in a major fragment ion at m/z 179.03.

-

Positive Mode ([M+H]⁺ at m/z 225.04): Fragmentation could proceed via the loss of the entire carboxylic acid group as a radical (•COOH, 45.01 Da) or through cleavage at the methylene bridge, potentially yielding a protonated pyrazolyl-methyl cation (C₄H₅N₂⁺, m/z 81.05).

Conclusion

The spectroscopic analysis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is a clear-cut process when a systematic, multi-technique approach is employed. The combination of IR, NMR (¹H and ¹³C), and high-resolution MS provides an orthogonal and self-validating dataset.

-

IR spectroscopy confirms the presence of the conjugated carboxylic acid functional group.

-

¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the connectivity of the pyrazole, methylene, and thiophene moieties.

-

High-resolution mass spectrometry verifies the elemental composition and molecular weight with high precision, while tandem MS confirms the structural subunits through predictable fragmentation.

This comprehensive analytical workflow ensures the highest degree of scientific integrity, providing the trustworthy data required for publication, patent filings, and advancement in a drug development pipeline.

References

-

Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," Drawell Scientific Instrument Co., Ltd. [Online]. Available: [Link]

-

Northern Illinois University, "Sample preparation for FT-IR," Department of Chemistry and Biochemistry. [Online]. Available: [Link]

-

E. V. N. Heiden, et al., "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation," Journal of Mass Spectrometry, 2021. [Online]. Available: [Link]

-

G. S. Denisov, et al., "Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy," Journal of the American Chemical Society, 2007. [Online]. Available: [Link]

-

A. D. M. G. R. G. Balogh, "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation," Molecules, 2019. [Online]. Available: [Link]

-

LPD Lab Services Ltd, "FTIR Principles and Sample Preparation," LPD Lab Services. [Online]. Available: [Link]

-

S. O. Oae, "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES," Organic Mass Spectrometry, 1973. [Online]. Available: [Link]

-

Spectroscopy Staff, "Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science," Spectroscopy Online, 2024. [Online]. Available: [Link]

-

University of California, Los Angeles, "IR Spectroscopy Tutorial: Carboxylic acids," UCLA Chemistry. [Online]. Available: [Link]

-

C. Schalley, et al., "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds," Accounts of Chemical Research, 2021. [Online]. Available: [Link]

-

B. C. Hamper, "The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study," Journal of Antibiotics, 1990. [Online]. Available: [Link]

-

JoVE, "Video: NMR and Mass Spectroscopy of Carboxylic Acids," Journal of Visualized Experiments. [Online]. Available: [Link]

-

M. J. Simpson, "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy," Geochimica et Cosmochimica Acta, 2002. [Online]. Available: [Link]

-

B. C. Smith, "The C=O Bond, Part III: Carboxylic Acids," Spectroscopy Online, 2018. [Online]. Available: [Link]

-

P. A. K. S. T. S. K. K. Kumar, "Synthesis and Antimicrobial Activity of Some Novel Pyrazole Derivatives," Asian Journal of Chemistry, 2013. [Online]. Available: [Link]

-

ResearchGate, "Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?," ResearchGate GmbH. [Online]. Available: [Link]

-

Wikipedia, "Electrospray ionization," Wikimedia Foundation. [Online]. Available: [Link]

-

M. M. K. P. L. Perreault, "An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry," Analytical Methods, 2017. [Online]. Available: [Link]

-

K. Nagarajan, "Some applications of 13C NMR spectroscopy in heterocyclic structure assignments," Journal of Chemical Sciences, 1986. [Online]. Available: [Link]

-

A. M. A. A. A. M. H. El-Sayed, "Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors," RSC Advances, 2023. [Online]. Available: [Link]

-

ResearchGate, "13C NMR chemical shifts for compounds 1-15 in DMSO-d6," ResearchGate GmbH. [Online]. Available: [Link]

-

Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," LibreTexts. [Online]. Available: [Link]

-

OpenStax, "20.8 Spectroscopy of Carboxylic Acids and Nitriles," OpenStax. [Online]. Available: [Link]

-

University of Regensburg, "1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3," University of Regensburg. [Online]. Available: [Link]

-

ResearchGate, "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.," ResearchGate GmbH. [Online]. Available: [Link]

-

A. S. S. S. S. Kumar, "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES," International Journal of Pharmaceutical Sciences and Research, 2013. [Online]. Available: [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. pure.strath.ac.uk [pure.strath.ac.uk]

- 13. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

- 14. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. peptid.chem.elte.hu [peptid.chem.elte.hu]

A Technical Guide to the Computational and DFT-Driven Analysis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials science innovations. Among these, molecules integrating multiple heterocyclic scaffolds often exhibit synergistic or novel biological activities. The molecule 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid represents a compelling case study in this domain. It combines the structural features of thiophene-2-carboxylic acid with a pyrazole moiety, two heterocycles renowned for their diverse pharmacological profiles. Thiophene derivatives are known for a wide spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrazole nucleus is a key pharmacophore in numerous commercially available drugs, such as the anti-inflammatory agent celecoxib and the antidepressant fezolamine.[1]

The conjugation of these two rings via a methylene linker creates a molecule with a unique three-dimensional structure and electronic distribution, making it a prime candidate for drug discovery programs. Computational chemistry, and specifically Density Functional Theory (DFT), provides an indispensable toolkit for elucidating the physicochemical properties and potential bioactivity of such novel chemical entities before their costly and time-consuming synthesis and biological evaluation.

This technical guide offers a comprehensive overview of the computational and DFT-based methodologies for the characterization of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and applying these techniques to accelerate the discovery and optimization of new therapeutic agents. The guide will delve into the theoretical underpinnings of DFT, provide detailed protocols for its application, and discuss the interpretation of the resulting data in the context of drug design.

Theoretical Framework: The Power of Density Functional Theory in Drug Discovery

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in chemical and pharmaceutical research.[3] Unlike traditional wave-function-based ab initio methods, which can be computationally expensive for larger molecules, DFT calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it ideal for the study of drug-like molecules.

At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density. The practical implementation of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body effects of electron exchange and correlation. The choice of functional and basis set is a critical aspect of any DFT study, as it directly influences the accuracy of the results.

For molecules like 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, DFT can be employed to predict a wide range of properties, including:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[4]

-

Spectroscopic Properties: Simulating vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the molecule.

-

Reactivity Descriptors: Quantifying global reactivity parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which provide insights into the molecule's potential interactions with biological targets.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.

By providing a detailed picture of the molecule's structural and electronic landscape, DFT enables a rational approach to drug design, allowing for the in-silico screening of candidate molecules and the prediction of their potential bioactivity.

Methodological Workflow for the Computational Analysis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

The following section outlines a step-by-step protocol for the computational and DFT-based analysis of the title compound. This workflow is designed to be a self-validating system, where the computational results can be benchmarked against experimental data where available.

Step 1: Molecular Structure Generation and Initial Optimization

The first step involves generating the 3D structure of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid. This can be done using any standard molecular modeling software. An initial geometry optimization is then performed using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate DFT calculations.

Step 2: Density Functional Theory (DFT) Calculations

The core of the computational analysis lies in the DFT calculations. The choice of the functional and basis set is paramount for obtaining reliable results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Protocol for DFT Calculations:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation:

-

Import the pre-optimized molecular structure.

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Define the calculation type: Opt Freq for geometry optimization followed by frequency calculations. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Specify the solvent model if calculations in a specific medium are desired (e.g., using the Polarizable Continuum Model, PCM).

-

-

Job Submission and Monitoring: Submit the calculation to a high-performance computing cluster and monitor its progress.

-

Output Analysis: Upon completion, analyze the output file to extract the optimized coordinates, thermodynamic data, vibrational frequencies, and electronic properties.

Step 3: Analysis of Molecular Properties

Once the DFT calculations are complete, a wealth of information can be extracted and analyzed:

-

Geometric Parameters: Analyze the bond lengths, bond angles, and dihedral angles of the optimized structure. These parameters provide insights into the molecule's conformation and steric properties.

-

Frontier Molecular Orbitals (FMOs): Visualize the HOMO and LUMO to understand the electron distribution and identify the regions most likely to be involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity; a smaller gap generally indicates higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. This is particularly useful for predicting how the molecule might interact with a biological receptor.

-

Vibrational Spectroscopy: The calculated vibrational frequencies can be used to simulate the FT-IR spectrum of the molecule. This theoretical spectrum can then be compared with an experimental spectrum to validate the accuracy of the computational model. It is common practice to scale the calculated frequencies by a scaling factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.

-

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. These theoretical chemical shifts can be compared with experimental NMR data to aid in the structural elucidation of the compound.

Step 4: Molecular Docking Studies (Optional but Recommended)

To explore the potential of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific biological target (e.g., an enzyme or a receptor).

Protocol for Molecular Docking:

-

Target Selection: Identify a relevant biological target based on the known or hypothesized therapeutic application of pyrazole-thiophene derivatives. For instance, given their known anti-inflammatory properties, cyclooxygenase (COX) enzymes could be a potential target.[6]

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Use the DFT-optimized structure of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid as the ligand. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Use a docking program such as AutoDock, Glide, or GOLD to perform the docking calculations. The program will explore different conformations and orientations of the ligand within the active site of the protein and score them based on their binding affinity.

-

Analysis of Docking Results: Analyze the top-scoring docking poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This information can provide valuable insights into the molecule's potential mechanism of action and can guide further optimization of its structure to improve binding affinity and selectivity.

Visualization of the Computational Workflow

The following diagram, generated using the DOT language, illustrates the comprehensive workflow for the computational and DFT analysis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid.

Caption: Workflow for the computational analysis of the target molecule.

Data Presentation and Interpretation

The quantitative data obtained from the DFT calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Key Quantum Chemical Descriptors for 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value | Unit | Significance |

| Total Energy | Value | Hartrees | Thermodynamic stability of the molecule |

| HOMO Energy | Value | eV | Electron-donating ability |

| LUMO Energy | Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity and kinetic stability |

| Dipole Moment | Value | Debye | Polarity of the molecule |

| Ionization Potential (I) | Value | eV | Energy required to remove an electron |

| Electron Affinity (A) | Value | eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | Value | eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | Value | eV | Propensity to accept electrons |

Note: The values in this table would be populated with the actual results from the DFT calculations.

Conclusion

The integration of computational chemistry and Density Functional Theory into the drug discovery pipeline offers a powerful and efficient means of characterizing and optimizing novel therapeutic agents. For a molecule such as 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, with its promising combination of two biologically active heterocyclic scaffolds, these in-silico techniques are invaluable. They provide a deep understanding of the molecule's structural, electronic, and reactive properties, which can be directly correlated with its potential bioactivity.

By following the comprehensive workflow outlined in this guide, researchers and drug development professionals can leverage the predictive power of DFT to make more informed decisions, thereby accelerating the pace of drug discovery and development. The ability to predict molecular properties and potential biological interactions before embarking on extensive synthetic and experimental work not only saves time and resources but also fosters a more rational and targeted approach to the design of new medicines. The continued development of computational methods and their application to complex biological systems promises to further revolutionize the field of pharmaceutical research.

References

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: )

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest. (URL: )

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Publishing. (URL: [Link])

-

Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives - AIP Publishing. (URL: [Link])

-

Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers - Growing Science. (URL: [Link])

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - Sciforum. (URL: [Link])

-

Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed. (URL: [Link])

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - ResearchGate. (URL: [Link])

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (URL: [Link])

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (URL: [Link])

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

-

Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. - SciSpace. (URL: [Link])

-

Asian Journal of Chemistry. (URL: [Link])

-

ChemInform Abstract: A Novel Synthetic Approach Towards 1H-Pyrazole-5-carboxylic Acid Derivatives Using 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. - ResearchGate. (URL: [Link])

-

Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - NIH. (URL: [Link])

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (URL: [Link])

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC - NIH. (URL: [Link])

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed. (URL: [Link])

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic Acid

Foreword: Navigating the Physicochemical Landscape of Novel Heterocyclic Compounds

In the realm of modern drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, structures combining thiophene and pyrazole moieties are of significant interest due to their diverse biological activities. This guide focuses on a specific, novel scaffold: 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid . As of this writing, specific experimental data for this compound is not extensively documented in publicly accessible literature.

Therefore, this document serves a dual purpose. First, it provides a robust, first-principles-based framework for anticipating the solubility and stability profile of this molecule by drawing parallels with structurally related compounds. Second, it offers detailed, field-tested experimental protocols for researchers to generate this critical data in their own laboratories. The methodologies described herein are grounded in established regulatory guidelines and best practices in the pharmaceutical industry, ensuring the generation of reliable and reproducible results. Our focus is not just on the "what" but the "why"—the causal relationships between molecular structure, solvent interactions, and degradation pathways.

Part 1: Theoretical Assessment of Physicochemical Properties

Molecular Structure and its Implications

The structure of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is a composite of three key functional groups that dictate its physicochemical behavior:

-

Thiophene-2-carboxylic acid: This is the primary acidic functional group (pKa likely in the range of 3-4, similar to benzoic acid) and will be the main driver of pH-dependent solubility. The carboxylate form will be significantly more soluble in aqueous media than the neutral form. The thiophene ring itself is aromatic and contributes to the overall hydrophobicity of the molecule.

-

1H-Pyrazole: A five-membered aromatic heterocycle containing two nitrogen atoms. It is a weak base and can be protonated under strongly acidic conditions. Its contribution to solubility is complex, potentially increasing polarity but also participating in hydrogen bonding.

-

Methylene Linker (-CH2-): This flexible linker connects the pyrazole and thiophene rings.

Based on this structure, we can anticipate a U-shaped pH-solubility profile, with higher solubility at high pH (due to deprotonation of the carboxylic acid) and potentially at very low pH (due to protonation of the pyrazole), with a minimum solubility near the isoelectric point.

Predicting Solubility in Common Solvents

The interplay of the polar carboxylic acid group and the largely non-polar aromatic rings suggests that solubility will be highly dependent on the solvent's properties. A qualitative prediction is summarized in the table below.

Table 1: Predicted Qualitative Solubility of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid can form strong hydrogen bonds with these solvents. Solubility in water will be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the carboxylic acid, is too high for significant interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has an intermediate polarity and may offer some solubility, but likely less than polar aprotic solvents. |

Part 2: Experimental Determination of Solubility

The following protocols are designed to provide a comprehensive understanding of the solubility of the target compound.

Workflow for Comprehensive Solubility Assessment

The logical flow for determining solubility involves a tiered approach, from initial screening to detailed thermodynamic measurements.

Caption: Workflow for solubility determination.

Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH/OECD Guideline)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in various solvents at a constant temperature.

Materials:

-

5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that equilibrium with the solid phase is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness Check: The protocol's self-validating nature comes from the time-point sampling. If the measured concentration does not change between the 48-hour and 72-hour time points, it provides confidence that equilibrium has been reached.

Part 3: Stability Assessment and Degradation Pathway Analysis

Understanding the chemical stability of a compound is critical for its storage, handling, and formulation. Forced degradation studies are the cornerstone of this assessment.

Workflow for Forced Degradation Studies

This workflow systematically exposes the compound to stress conditions to identify potential degradation pathways.

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Study

Objective: To identify the likely degradation products and pathways of the compound under various stress conditions.

Materials:

-

Stock solution of the compound in a suitable solvent (e.g., acetonitrile/water)

-

Stress reagents: 0.1 M HCl, 0.1 M NaOH, 3% H2O2

-

Environmental chamber for thermal stress

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD system

-

LC-MS system for peak identification

Procedure:

-

Sample Preparation: Prepare several aliquots of the compound's stock solution. For each stress condition, mix the stock solution with the stress reagent (or expose it to the physical stress).

-

Stress Application:

-

Hydrolysis: Incubate samples with acid and base at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidation: Incubate the sample with H2O2 at room temperature.

-

Thermal: Store the sample (both in solution and as a solid) at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the sample to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products. A diode array detector (DAD) is crucial for assessing peak purity.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the relative retention times and peak areas of the degradation products.

-

Aim for 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.

-

-

Degradant Identification: For samples showing significant degradation, analyze them using LC-MS to obtain the mass of the degradation products, which is essential for structural elucidation.

Predicted Degradation Pathways

Based on the structure, the most probable points of instability are:

-

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be susceptible to oxidation, potentially forming sulfoxides.

-

Hydrolysis: While the core structure is relatively stable against hydrolysis, extreme pH and temperature could potentially lead to decarboxylation, although this usually requires harsh conditions.

Part 4: Data Summary and Interpretation

The following table presents a hypothetical but plausible set of results for the solubility and stability studies of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, based on the principles discussed.

Table 2: Exemplary Physicochemical Data

| Parameter | Condition | Result | Implication |

| Aqueous Solubility | pH 2.0, 25 °C | 0.1 mg/mL | Low solubility in acidic conditions. |

| pH 7.4, 25 °C | 2.5 mg/mL | Increased solubility at physiological pH due to carboxylate formation. | |

| pH 10.0, 25 °C | > 10 mg/mL | High solubility in basic conditions. | |

| Organic Solubility | Ethanol, 25 °C | 15 mg/mL | Good solubility in polar protic solvents. |

| DMSO, 25 °C | > 100 mg/mL | Excellent solubility, making DMSO a suitable solvent for stock solutions. | |

| Stability | 0.1 M HCl, 60 °C, 24h | ~2% degradation | Relatively stable to acid hydrolysis. |

| 0.1 M NaOH, 60 °C, 24h | ~5% degradation | Minor degradation under basic conditions. | |

| 3% H2O2, RT, 24h | ~15% degradation (Major degradant M+16) | Susceptible to oxidation, likely at the thiophene sulfur. | |

| Light (ICH Q1B) | No significant degradation | Photostable. |

Conclusion and Forward-Looking Recommendations

This guide has outlined a comprehensive strategy for evaluating the solubility and stability of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid. The key takeaways are:

-

pH is the critical determinant of aqueous solubility. The carboxylic acid functionality dictates a significant increase in solubility above its pKa.

-

The compound exhibits excellent solubility in polar aprotic solvents like DMSO, making them ideal for initial stock solution preparation.

-

The primary stability liability is likely to be oxidation , a common pathway for thiophene-containing molecules. Care should be taken to protect the compound from oxidative stress, potentially by storing it under an inert atmosphere.

The protocols and theoretical framework provided here offer a robust starting point for any researcher working with this, or structurally similar, novel compounds. By systematically generating and interpreting high-quality physicochemical data, development teams can de-risk their projects and make informed decisions on formulation and handling strategies.

References

-

Oxidative Degradation of Thiophene Derivatives. ScienceDirect. Available at: [Link]

discovery and isolation of novel thiophene-pyrazole derivatives

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Novel Thiophene-Pyrazole Derivatives

Foreword: The Senior Application Scientist's Perspective

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as the foundation for next-generation therapeutics is relentless. Among the vast array of heterocyclic compounds, the fusion of thiophene and pyrazole rings into a single molecular entity represents a particularly promising frontier. Thiophene rings, with their unique electronic properties conferred by the sulfur atom, are integral to numerous blockbuster drugs.[1][2] Similarly, the pyrazole moiety is a cornerstone of many pharmacologically active agents, valued for its role in modulating biological targets like enzymes and receptors.[1][2][3]

This guide is born from extensive field experience in synthetic and medicinal chemistry. It is designed not as a mere academic review, but as a practical, in-depth manual for fellow researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying causality of experimental choices—the "why" behind the "how." Our focus is on robust, self-validating methodologies that ensure reproducibility and scientific integrity from the synthesis of a crude reaction mixture to the confirmation of a pure, novel chemical entity.

We will navigate the strategic decisions in synthetic design, the practical challenges of purification, the meticulous process of structural elucidation, and the preliminary steps toward understanding biological potential.

Strategic Synthesis: Building the Thiophene-Pyrazole Core

The discovery of a novel derivative begins with its synthesis. The choice of synthetic strategy is the most critical decision, dictating efficiency, scalability, and the diversity of accessible analogues. While classical linear syntheses exist, modern drug discovery favors approaches that are rapid, efficient, and versatile.

The Power of Multi-Component Reactions (MCRs)

Multi-Component Reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have revolutionized the synthesis of complex heterocycles.[4] For thiophene-pyrazole synthesis, MCRs offer unparalleled advantages in efficiency and atom economy.[4][5]

The primary rationale for employing an MCR strategy is the rapid generation of molecular complexity from simple, readily available starting materials. This aligns perfectly with the needs of a drug discovery program, where the goal is often to create a library of diverse analogues for structure-activity relationship (SAR) studies.

A common and effective MCR approach for pyrazole synthesis involves the (3+2) cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[6] By designing one of the components to contain a pre-formed thiophene ring, we can efficiently construct the target scaffold.

Alternative Pathway: Chalcone-Mediated Synthesis

An equally robust and historically significant method involves the cyclization of thiophene-containing chalcones. Chalcones are α,β-unsaturated ketones that serve as versatile precursors for numerous heterocyclic systems.[1][7] In this two-step approach, a thiophene-based ketone is first condensed with an aldehyde to form the chalcone intermediate. This intermediate is then reacted with a hydrazine derivative, which undergoes a cyclocondensation reaction to form the pyrazole ring.[7][8][9]

This method offers excellent control over the substitution pattern and is highly reliable, though it is less atom-economical than a true MCR.

| Table 1: Comparison of Primary Synthetic Methodologies | |||

| Methodology | Key Features | Advantages | Disadvantages |

| Multi-Component Reaction (MCR) | ≥3 components, one-pot reaction | High efficiency, atom economy, rapid library generation, reduced waste | Reaction optimization can be complex, potential for side products |

| Chalcone-Mediated Synthesis | Two-step: Chalcone formation, then cyclization | High yields, reliable, well-established, good control over regiochemistry | Less atom-economical, requires isolation of intermediate, more steps |

Field-Proven Experimental Protocol: Three-Component Synthesis

This protocol describes a representative MCR for synthesizing a 1,3,5-trisubstituted thiophene-pyrazole derivative.

Objective: To synthesize 5-(thiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

-

1-(Thiophen-2-yl)butane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Vilsmeier-Haack reagent (prepared in situ from POCl₃ and DMF)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Ice-cold water

-

Sodium bicarbonate solution (5% w/v)

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation (Causality): In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (5 mL) to 0°C. The cooling is critical to control the exothermic reaction. Add POCl₃ (1.2 eq) dropwise while stirring. This reaction forms the electrophilic Vilsmeier reagent, which will act as the source for the C4-carbaldehyde group.[10]

-

Reactant Addition: To the freshly prepared Vilsmeier reagent, add a solution of 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in anhydrous DMF (2 mL) dropwise, maintaining the temperature at 0°C.

-

Hydrazine Addition: After 30 minutes of stirring, add phenylhydrazine (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. The heating drives the cyclization and dehydration steps to completion.

-

Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This hydrolyzes any remaining reactive reagents and precipitates the crude product.

-

Neutralization: Neutralize the acidic solution by slowly adding 5% sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is crucial for ensuring the product is in its neutral form for efficient extraction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Isolation and Purification: From Crude Mixture to Pure Compound

The synthesis rarely yields a pure product. The isolation and purification of the target molecule from unreacted starting materials, reagents, and side products is a critical step that demands a systematic approach. Heterocyclic compounds can present unique challenges due to their polarity and potential for interaction with stationary phases.[11]

The Purification Workflow

A standard workflow begins with a liquid-liquid extraction followed by chromatography, and often concludes with crystallization to obtain a highly pure, crystalline solid suitable for analysis and biological testing.

Core Technique: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying gram-scale quantities of novel compounds in a research setting.[12] The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-functionalized silica) chromatography depends on the polarity of the target compound.[11] For many thiophene-pyrazole derivatives, which are often moderately polar, normal-phase silica gel chromatography is effective.

Protocol: Normal-Phase Flash Chromatography

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate mixture) that provides a good separation between your target compound (Rf value of ~0.3-0.4) and major impurities.

-

Column Packing: Select an appropriately sized column for your sample mass (typically a 50:1 to 100:1 ratio of silica mass to crude product mass). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). This is done by dissolving the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane), adding the silica, and removing the solvent under reduced pressure. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid.[11]

-

Elution: Place the dry-loaded sample atop the packed column. Begin eluting with the predetermined mobile phase, applying positive pressure (air or nitrogen) to achieve a rapid flow rate.

-

Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by TLC analysis of the collected fractions.

-

Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

| Table 2: Troubleshooting Common Issues in Column Chromatography [11] | ||

| Issue | Potential Cause | Recommended Solution |

| Poor Separation / Overlapping Bands | Inappropriate solvent system. | Re-optimize the mobile phase polarity using TLC. A gradient elution may be necessary. |

| Compound Streaking (Tailing) | Compound is too polar or acidic/basic, interacting strongly with silica. | Add a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds). |

| Compound Won't Elute | Compound is too polar and irreversibly adsorbed to the silica. | Switch to a more polar mobile phase (e.g., dichloromethane/methanol). If that fails, consider using a different stationary phase like alumina or reversed-phase C18 silica. |

| Cracked Column Bed | Improper packing or solvent change was too drastic. | Re-pack the column. When running a gradient, ensure the polarity change is gradual. |

Structural Elucidation: Confirming the Novelty

Once a compound is purified, its exact molecular structure must be unequivocally determined. This is achieved by integrating data from several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]

The Characterization Toolkit

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).[15]

-